molecular formula C12H7FO2 B12618693 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one CAS No. 920531-27-7

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one

Cat. No.: B12618693
CAS No.: 920531-27-7
M. Wt: 202.18 g/mol
InChI Key: NIWDEZTWHZRXIF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl ethynyl group

Properties

CAS No.

920531-27-7

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]-2H-furan-5-one

InChI

InChI=1S/C12H7FO2/c13-11-5-3-9(4-6-11)1-2-10-7-12(14)15-8-10/h3-7H,8H2

InChI Key

NIWDEZTWHZRXIF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and furan-2(5H)-one.

    Coupling Reaction: The key step involves the coupling of 4-fluorophenylacetylene with furan-2(5H)-one. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Reaction Pathways Under Gold(I) Catalysis

Gold(I) catalysts, such as [(IPr)Au(NTf₂)], enable dihydropyridinone formation through cyclopropanation and cyclopropane-opening mechanisms. In analogous systems, furan-ynes react with N-oxides (e.g., 4-nitropyridine N-oxide) to form spirocyclic intermediates that rearrange into dihydropyridinones .

Key Reaction Features

  • Catalyst : [(IPr)Au(NTf₂)]

  • Reagents : N-oxides (e.g., 4-nitropyridine N-oxide), methanesulfonic acid (MsOH)

  • Outcomes :

    • Formation of dihydropyridinones (e.g., 2a ) via cyclopropanation/cyclopropane-opening.

    • Regioselectivity toward E-isomers due to steric and electronic factors.

    • Tolerance to electron-donating (e.g., -OMe) and withdrawing (e.g., -NO₂) substituents on aromatic rings .

Reaction ConditionYieldProduct Type
Au(I) catalyst, N-oxide, MsOH72%Dihydropyridinone (E-isomer)

Electrochemical Oxidative Cyclization

Electrochemical oxidation of alkynylphenol derivatives with diselenides (e.g., diphenyl diselenide) induces intramolecular cyclization, forming benzo[b]chalcogenophenes. This pathway may apply to 4-[(4-fluorophenyl)ethynyl]furan-2(5H)-one, where the ethynyl group undergoes oxidative coupling with the furanone ring .

Mechanistic Insights

  • Pathway I : Radical intermediates (e.g., cationic radicals) facilitate cyclization, as evidenced by TEMPO scavenger experiments .

  • Pathway II : Seleniranium intermediates may form via nucleophilic attack, leading to fused ring systems.

Reaction Conditions

  • Electrolyte : Aqueous NaCl or NaOH solutions.

  • Additives : Diselenides (1.0–1.4 equivalents).

  • Yields : Up to 88% for analogous systems .

ParameterValue
Reaction Time1–1.5 hours
Diselenide Equivalents1.0–1.4
Typical Yield50–88%

Comparative Analysis of Reaction Conditions

FeatureGold(I)-Catalyzed PathwayElectrochemical Cyclization
Catalyst [(IPr)Au(NTf₂)]Electrochemical cells (no catalyst)
Key Reagent N-oxides (e.g., 4-nitropyridine N-oxide)Diselenides (e.g., diphenyl diselenide)
Product Class DihydropyridinonesBenzo[b]chalcogenophenes
Regioselectivity E-isomer preferenceFused ring formation
Functional Group Tolerance Broad (electron-donating/withdrawing)Sensitive to substituent electronics

Mechanistic Considerations

  • Fluorine’s Role : The 4-fluorophenyl substituent’s electron-withdrawing nature may enhance the ethynyl group’s reactivity in cycloaddition or nucleophilic substitution reactions.

  • Furanone Reactivity : The furan-2(5H)-one core can participate in carbonyl-based reactions (e.g., nucleophilic addition), though this is less explored in the provided sources.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various methods involving the coupling of fluorophenyl derivatives with furan-based moieties. The structural characteristics of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one include a furan ring substituted with an ethynyl group and a fluorophenyl moiety, which contributes to its unique chemical properties.

Key Synthesis Routes:

  • Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides, facilitating the introduction of the ethynyl group.
  • Electrochemical Synthesis: Recent studies have shown that electrochemical methods can also be employed to synthesize derivatives of this compound, enhancing yields and reducing environmental impact .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines, including HT-1080 (human fibrosarcoma) and HeLa (cervical cancer) cells. The mechanism involves disrupting microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT-108010Microtubule depolymerization
Compound BHeLa15G2/M phase arrest
Compound CA54920Apoptosis induction

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Some studies have explored its role as an allosteric modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders . This modulation can lead to therapeutic effects in conditions such as anxiety and depression.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:

  • Cancer Therapy: As highlighted earlier, its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Neurological Disorders: Its potential neuropharmacological effects may be harnessed for treating conditions like anxiety disorders and schizophrenia.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Study on Anticancer Activity: A comprehensive study demonstrated that a series of furan derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compounds were further investigated for their mechanisms of action .
  • Neuropharmacological Research: Investigations into the modulation of glutamate receptors revealed that certain derivatives could enhance synaptic plasticity, suggesting their utility in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: By inhibiting topoisomerase I, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is unique due to the combination of a furan ring with a 4-fluorophenyl ethynyl group

Biological Activity

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one, a compound belonging to the furanone class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H9FO Molecular Weight 202 20 g mol \text{C}_{12}\text{H}_{9}\text{F}\text{O}\quad \text{ Molecular Weight 202 20 g mol }

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A5490.14
MCF-70.23
HeLa0.08
HCT1160.17

The compound exhibits a mechanism of action that involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly targeting the VEGFR-2 and EGFR pathways .

The biological activity of this compound is largely attributed to its ability to interfere with specific molecular targets:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for angiogenesis in tumors. This inhibition occurs at submicromolar concentrations, indicating high potency .
  • EGFR T790M Mutant Inhibition : It also demonstrates activity against the mutant form of epidermal growth factor receptor (EGFR T790M), which is often associated with resistance to conventional therapies .
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The introduction of the fluorine atom in the phenyl ring significantly enhances the compound's biological activity. Fluorine substitution increases lipophilicity and can improve binding affinity to target proteins, making it a crucial element in drug design for improving anticancer efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound, which revealed that modifications at various positions on the furan ring could lead to enhanced potency against specific cancer types. For instance, derivatives with additional alkoxy groups showed improved selectivity and reduced toxicity towards normal cells compared to standard chemotherapeutic agents .

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